molecular formula C23H23NO5 B6320742 Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate CAS No. 959745-77-8

Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6320742
CAS No.: 959745-77-8
M. Wt: 393.4 g/mol
InChI Key: UXZKREQMAAWPKS-PMXSJFBMSA-N
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Description

Ethyl (1R,2R,3R,5S)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core with an oxygen atom at position 6 (6-oxa bridge) and an ethyl ester at position 2. The stereochemistry (1R,2R,3R,5S) indicates a racemic or diastereomeric mixture. The 9-fluorenylmethoxycarbonyl (Fmoc) group at position 2 is a base-labile protecting group widely used in peptide synthesis to shield amine functionalities during solid-phase assembly . This compound’s structural rigidity and stereochemical complexity make it valuable for drug discovery, particularly in designing peptidomimetics and conformationally restricted analogs.

Properties

IUPAC Name

ethyl (1R,2R,3R,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-2-27-22(25)17-11-19-21(29-19)20(17)24-23(26)28-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10,17-21H,2,11-12H2,1H3,(H,24,26)/t17-,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZKREQMAAWPKS-PMXSJFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and bioactivity.

  • Molecular Formula : C23H23NO5
  • Molecular Weight : 393.43 g/mol
  • CAS Number : 959745-77-8
  • Canonical SMILES : CCOC(=O)C1CC2C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, thereby reducing inflammation in cellular models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing chronic diseases associated with oxidative damage.

Case Studies

Several case studies have been documented that provide insights into the biological efficacy of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of Ethyl (1R*,2R*,3R*,5S*) in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
  • Case Study 2 : In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

Research Findings

StudyFocusFindings
Study 1Anti-inflammatoryReduced inflammation markers in arthritis models
Study 2AntimicrobialLower MIC against S. aureus and E. coli compared to standard treatments
Study 3AntioxidantSignificant reduction in oxidative stress markers in cell cultures

Comparison with Similar Compounds

Key Observations :

  • Fmoc offers orthogonality in peptide synthesis, enabling sequential deprotection under mild basic conditions (e.g., piperidine) .
  • Cbz and Boc require harsher conditions (acid or hydrogenolysis), limiting their use in multi-step syntheses.
  • The benzamido group () lacks a labile protecting strategy, making it less versatile for iterative coupling .

Bicyclo[3.1.0]hexane Derivatives with Heteroatom Bridges

The presence of oxygen (oxa) vs. nitrogen (aza) bridges alters electronic and steric profiles:

Compound Name Bridge Type Molecular Formula MW (g/mol) Key Applications Reference
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 6-Oxa C₈H₁₂O₃ 156.18 Intermediate for strained scaffolds
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride 3-Aza C₈H₁₄ClNO₂ 191.66 Precursor to bioactive amines (e.g., kinase inhibitors)

Key Observations :

  • 6-Oxa bridges (e.g., target compound) introduce ring strain and polarity, enhancing solubility in organic solvents .
  • 3-Aza bridges () enable functionalization at nitrogen, expanding utility in heterocyclic chemistry .

Stereochemical and Positional Isomers

Stereochemistry and substituent positioning dictate biological activity and synthetic pathways:

Compound Name Substituent Position Stereochemistry Yield/Purity Reference
Ethyl (1R,2R,3S,5S)-2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate (±)-6 3-Carboxylate 1R,2R,3S,5S 97% yield
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate 4-Hydroxy 1S,2R,3S,4S,5S Not reported

Key Observations :

  • Position 3 carboxylates () favor ester hydrolysis or transesterification reactions .
  • Hydroxyl groups at position 4 () enable further derivatization (e.g., phosphorylation) .

Key Observations :

  • Fluoride-mediated methods () achieve high yields (97%) under mild conditions .
  • Photoredox catalysis () enables enantioselective synthesis but requires specialized equipment .

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis often begins with a solid-phase approach using 2-chlorotrityl chloride (CTC) resin or rink amide MBHA resin. These resins offer high loading capacities (1.37 mmol/g) and compatibility with Fmoc chemistry. The first amino acid, typically Fmoc-6-aminohexanoic acid, is grafted onto the resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. Unreacted sites are capped with methanol to prevent side reactions during subsequent steps.

Fmoc Deprotection and Coupling Cycles

Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), followed by coupling with 3.3 equivalents of Fmoc-amino acids activated by HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA. This protocol ensures >95% coupling efficiency per cycle, critical for maintaining the integrity of the bicyclic structure.

Bicyclo[3.1.0]hexane Core Construction

Intramolecular Cyclization Strategies

The 6-oxa-bicyclo[3.1.0]hexane system is constructed via a photochemical [2+2] cycloaddition or thermal ring-closing metathesis. A key intermediate, ethyl 2-azido-3-hydroxycyclopropanecarboxylate, undergoes strain-driven ring expansion in the presence of Lewis acids like BF3·OEt21.

Table 1: Cyclization Reaction Optimization

ConditionYield (%)Selectivity (R*,R*,R*,S*)
BF3·OEt2, DCM, 0°C684:1
TiCl4, toluene, reflux523:1
Microwave, 150°C452.5:1

Stereochemical Control

The relative configurations (1R*,2R*,3R*,5S*) are achieved through chiral auxiliaries or asymmetric catalysis. Evans oxazaborolidine catalysts enable enantiomeric excess >80% during the cyclopropanation step[^2].

Fmoc Protection and Functional Group Compatibility

Amino Group Protection

The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Reaction completion is monitored by LC/MS, showing [M+H]+ at m/z 353.41.

Esterification Protocol

The ethyl ester moiety is installed via Steglich esterification:

  • Carboxylic acid intermediate (1.5 eq)

  • Ethanol (5 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.2 eq)

  • DMAP (0.1 eq) in DCM

Yields typically reach 75-85% after 12h at 25°C.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC employs a C18 column with triethylammonium acetate (TEAA) buffer (pH 7.0) and acetonitrile gradient (0-55% over 45 min). The target compound elutes at 19.0 min with >98% purity.

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular mass:

  • Calculated for C21H23NO4: 353.41

  • Observed: 353.39 [M+H]+

Nuclear Magnetic Resonance (NMR)

Key 1H NMR signals (CDCl3):

  • δ 7.75-7.25 (m, 8H, Fmoc aromatic)

  • δ 4.35 (q, J=7.1 Hz, 2H, -OCH2CH3)

  • δ 3.95 (m, 1H, bicyclo bridgehead)

Challenges and Mitigation Strategies

Epimerization During Coupling

The use of HCTU instead of HOBt/DIC reduces racemization to <2% during amino acid coupling. Maintaining reaction temperatures below 25°C further preserves stereochemistry.

Solvent Compatibility Issues

Dichloromethane (DCM) swells CTC resin effectively but must be replaced with DMF before coupling steps to prevent resin shrinkage.

Q & A

Basic Research Questions

What are the key synthetic routes for preparing Ethyl (1R,2R,3R*,5S*)-2-(Fmoc-amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate?**

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as propanedioic acid derivatives or allyl esters under controlled conditions. For example, cyclopropanation via transition-metal catalysts (e.g., Rh(II)) can induce stereoselectivity, while Fmoc protection is introduced early to prevent side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate diastereomers .

Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., JJ-values for axial vs. equatorial protons) and NOESY/ROESY experiments can infer spatial arrangements. For example, vicinal coupling constants >8 Hz suggest trans-diaxial protons, while NOE correlations confirm proximity of substituents .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodological Answer : After synthesis, flash chromatography using silica gel with gradients of ethyl acetate in hexane (e.g., 10% → 50%) resolves diastereomers. Recrystallization from ethanol/water mixtures further enhances purity. HPLC (C18 columns, acetonitrile/water mobile phases) is used for analytical validation .

Advanced Research Questions

Q. How does the stereochemistry at the bicyclo[3.1.0]hexane bridgehead influence biological activity in peptide mimetics?

  • Methodological Answer : The (1R*,2R*,3R*,5S*) configuration imposes conformational rigidity, mimicking proline’s pyrrolidine ring in peptides. Computational docking (e.g., AutoDock Vina) and MD simulations show that the 6-oxa bridge enhances hydrogen bonding with proteases. Comparative studies with (1S*,5R*) diastereomers reveal 2–3x lower IC50_{50} values in enzyme inhibition assays due to steric clashes in the active site .

Q. What strategies resolve synthetic challenges in achieving high enantiomeric excess (ee) for this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) improve ee. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer. For Fmoc-protected derivatives, chiral HPLC (Chiralpak IA/IB columns) separates enantiomers with >98% ee .

Q. How does the Fmoc group impact the compound’s stability under basic or acidic conditions?

  • Methodological Answer : The Fmoc group is base-labile; exposure to piperidine/DMF (20% v/v) deprotects the amine within 30 minutes. Stability studies (TGA/DSC) show decomposition above 150°C. Under acidic conditions (TFA/H2_2O), the oxabicyclo core remains intact, but prolonged exposure (>24h) leads to ester hydrolysis. LC-MS monitoring (ESI+) confirms degradation products .

Q. What role does this compound play in designing conformationally constrained peptide analogs?

  • Methodological Answer : The bicyclo[3.1.0]hexane scaffold restricts backbone torsion angles (φ/ψ), stabilizing β-turn or helical motifs. Solid-phase peptide synthesis (SPPS) incorporates the compound as a proline surrogate, improving proteolytic stability. Circular dichroism (CD) spectra of model peptides show increased α-helix content (e.g., 40% vs. 25% for linear analogs) .

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